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molecular formula C8H4F3NS B158776 4-(Trifluoromethyl)phenyl isothiocyanate CAS No. 1645-65-4

4-(Trifluoromethyl)phenyl isothiocyanate

Cat. No. B158776
M. Wt: 203.19 g/mol
InChI Key: DQEVDFQAYLIBRD-UHFFFAOYSA-N
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Patent
US08080668B2

Procedure details

Thiophosgene (5 mL) was added portion wise to a stirred solution of 4-trifluoromethyl-phenylamine (10 grams) and pyridine (12.5 mL) in dichloromethane (2 Liters) at 0° C. The reaction was maintained at the same temperature for 30 minutes. The reaction mixture was then diluted with dichloromethane and washed several times with a saturated solution of copper sulfate, followed by water, drying over sodium sulfate and evaporating to give the crude product which was further purified by passing through a column of silica gel, to yield the pure product (11 grams).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(Cl)=[S:2].[F:5][C:6]([F:15])([F:14])[C:7]1[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][CH:8]=1.N1C=CC=CC=1>ClCCl>[N:13]([C:10]1[CH:11]=[CH:12][C:7]([C:6]([F:5])([F:14])[F:15])=[CH:8][CH:9]=1)=[C:1]=[S:2]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C(=S)(Cl)Cl
Name
Quantity
10 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)N)(F)F
Name
Quantity
12.5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was maintained at the same temperature for 30 minutes
Duration
30 min
WASH
Type
WASH
Details
washed several times with a saturated solution of copper sulfate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporating
CUSTOM
Type
CUSTOM
Details
to give the crude product which
CUSTOM
Type
CUSTOM
Details
was further purified

Outcomes

Product
Name
Type
product
Smiles
N(=C=S)C1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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